molecular formula C₃₀H₃₆N₂O₁₀ B1141206 N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester CAS No. 301843-65-2

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester

Cat. No. B1141206
M. Wt: 584.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Glycopeptide Synthesis

  • Building Blocks for O-Glycopeptides

    N-Fmoc-protected serinyl- or threoninyl-glycosides, including compounds similar to the one , have been synthesized for their use as building blocks in the solid-phase synthesis of O-glycopeptides. This methodology allows for the selective synthesis of 2-acetamido-2-deoxy-alpha- or beta-glycosides of beta-hydroxy-alpha-amino acid derivatives, offering a pathway to study and create glycopeptides with specific biological functions (Szábo et al., 1995).

  • Glycosylated Peptides and Proteins

    The compound is crucial for synthesizing glycosylated peptides and proteins, mirroring natural glycosylation patterns. This has implications for understanding protein folding, stability, and interactions within biological systems. For example, glycosylated tuftsins and IgG fragment undecapeptides have been synthesized, demonstrating the compound's role in creating biologically relevant molecules (Biondi et al., 2009).

  • Mimicking Biological Processes

    The synthesis of glycopeptides using such building blocks aids in mimicking biological processes, including cell signaling and immune responses. By creating molecules that closely resemble those found in nature, researchers can better understand how specific glycosylation patterns affect biological activity and disease progression.

  • Drug Development and Biomaterials

    Glycopeptides synthesized using these building blocks can serve as potential therapeutics or components of biomaterials. The specific interactions between carbohydrates and proteins are crucial for developing new drugs or materials for biomedical applications.

  • Solid-Phase Synthesis Techniques

    The compound facilitates solid-phase synthesis techniques, offering a more efficient and versatile approach to glycopeptide production. This is vital for creating complex glycopeptides in a controlled manner, essential for research and potential therapeutic applications (Rademann & Schmidt, 1995).

Safety And Hazards

The compound is classified as a combustible solid2. However, specific safety and hazard information for this compound is not provided in the retrieved sources.


properties

IUPAC Name

prop-2-enyl (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O10/c1-4-13-39-28(37)24(16(2)41-29-25(31-17(3)34)27(36)26(35)23(14-33)42-29)32-30(38)40-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h4-12,16,22-27,29,33,35-36H,1,13-15H2,2-3H3,(H,31,34)(H,32,38)/t16-,23?,24+,25+,26+,27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDERIVFZBRICJZ-QSLOBVDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@H](C(O4)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester

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